Propargyl Alkyne Reactivity vs. Methyl/Allyl Analogs
The target compound carries a terminal alkyne at N2 (propargyl group), which is absent in the 2-methyl (CAS 939-07-1) and 2-allyl analogs commonly employed as reference triazolones [1]. This structural feature permits bioorthogonal CuAAC conjugation, a strategy used to prepare 1,2,3-triazole hybrids for biological screening [2]. The 2-methyl analog lacks any reactive handle for post-functionalization, whereas the allyl analog can only participate in thiol-ene reactions under different conditions, making the alkyne uniquely suited for copper-catalyzed cycloaddition under mild aqueous conditions.
| Evidence Dimension | Reactive functional group for post-synthetic conjugation |
|---|---|
| Target Compound Data | N2-propargyl group (terminal alkyne); amenable to CuAAC. |
| Comparator Or Baseline | 2-Methyl-5-phenyl-1,2,4-triazol-3-one (CAS 939-07-1) has no alkyne; 2-allyl analogs have only a terminal alkene. |
| Quantified Difference | Qualitative; alkyne vs. no alkyne vs. alkene reactivity profiles. |
| Conditions | CuAAC conditions: copper(II) sulfate/sodium ascorbate, H2O/tBuOH, rt; alkene-thiol reactions require radical initiators. |
Why This Matters
For procurement where the triazolone must serve as a modular building block for library synthesis or probe conjugation, the propargyl handle directly determines the applicable chemistry scope, eliminating compounds lacking this group from consideration.
- [1] PubChem Compound Summary for CID 135594386. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/64892-25-7 View Source
- [2] P. Kumar et al., Nano Au/TiO2 Catalyzed Click Synthesis of Novel 1,2,3-Triazoles from S-Propargyl-1,2,4-triazole: Antibacterial Activity, Toxicity, and Docking Analysis. Semantic Scholar, 2023. https://www.semanticscholar.org/paper/Nano-Au-TiO2-Catalyzed-Click-Synthesis-of-Nov-from-Kumar/... View Source
